2,4-Dimethylthiophen-3-ol;(2S)-1-methoxypropan-2-amine
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Overview
Description
2,4-Dimethylthiophen-3-ol and (2S)-1-methoxypropan-2-amine are two distinct chemical compounds. 2,4-Dimethylthiophen-3-ol is a thiophene derivative with the molecular formula C6H8OS Thiophene derivatives are known for their aromatic properties and are widely used in various chemical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethylthiophen-3-ol typically involves the alkylation of thiophene derivatives. One common method is the Friedel-Crafts alkylation, where thiophene is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
For (2S)-1-methoxypropan-2-amine, the synthesis can be achieved through the reductive amination of 1-methoxypropan-2-one with an appropriate amine source. This reaction often employs a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods
Industrial production of 2,4-Dimethylthiophen-3-ol may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production . Similarly, the industrial synthesis of (2S)-1-methoxypropan-2-amine may utilize batch or continuous flow reactors with stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethylthiophen-3-ol undergoes various chemical reactions, including:
(2S)-1-methoxypropan-2-amine can participate in:
Reductive Amination: As mentioned earlier, it can be synthesized through reductive amination reactions.
Nucleophilic Substitution: The amine group can undergo nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Alkyl halides, Lewis acids like aluminum chloride.
Reductive Amination: Sodium cyanoborohydride, hydrogen gas, palladium on carbon.
Major Products Formed
Oxidation of 2,4-Dimethylthiophen-3-ol: Sulfoxides, sulfones.
Substitution of 2,4-Dimethylthiophen-3-ol: Various substituted thiophenes.
Reductive Amination of (2S)-1-methoxypropan-2-amine: Secondary or tertiary amines.
Scientific Research Applications
2,4-Dimethylthiophen-3-ol and (2S)-1-methoxypropan-2-amine have diverse applications in scientific research:
Mechanism of Action
The mechanism of action for 2,4-Dimethylthiophen-3-ol and (2S)-1-methoxypropan-2-amine depends on their specific applications:
2,4-Dimethylthiophen-3-ol: As a thiophene derivative, it may interact with biological targets through its aromatic ring, potentially disrupting microbial cell membranes.
(2S)-1-methoxypropan-2-amine: As an amine, it may act as a nucleophile in various biochemical reactions, potentially interacting with enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound of 2,4-Dimethylthiophen-3-ol, used in various chemical applications.
2-Methylthiophene: A similar thiophene derivative with one methyl group, used in organic synthesis.
1-Methoxypropan-2-amine: A similar amine compound without the (2S) stereochemistry, used in organic synthesis.
Uniqueness
2,4-Dimethylthiophen-3-ol:
(2S)-1-methoxypropan-2-amine: The (2S) stereochemistry may impart unique biological activity and selectivity in pharmaceutical applications.
Properties
IUPAC Name |
2,4-dimethylthiophen-3-ol;(2S)-1-methoxypropan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8OS.C4H11NO/c1-4-3-8-5(2)6(4)7;1-4(5)3-6-2/h3,7H,1-2H3;4H,3,5H2,1-2H3/t;4-/m.0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPZTLCAYIQIAS-VWMHFEHESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1O)C.CC(COC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CSC(=C1O)C.C[C@@H](COC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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